![molecular formula C22H29N7O4 B10836540 tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate](/img/structure/B10836540.png)
tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-a]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction using tert-butyl chloroformate.
Addition of the but-2-ynyl group: This can be introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and purine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or activating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]: This compound shares the tert-butyl carbamate group and has similar reactivity patterns.
®-N-(1-(7-(but-2-ynyl)-3-Methyl-1-((4-Methylquinazolin-2-yl)Methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-2,2,2-trifluoroacetaMide: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H29N7O4 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C22H29N7O4/c1-6-7-11-28-16-17(24-19-26(5)15(30)13-29(19)18(16)31)25-20(28)27-10-8-9-14(12-27)23-21(32)33-22(2,3)4/h14H,8-13H2,1-5H3,(H,23,32) |
Clé InChI |
CBLPHWVBNDVSJU-UHFFFAOYSA-N |
SMILES canonique |
CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCCC(C4)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


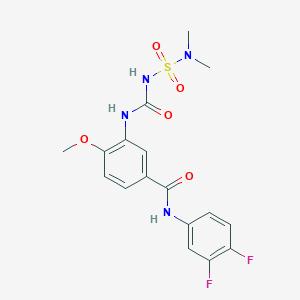
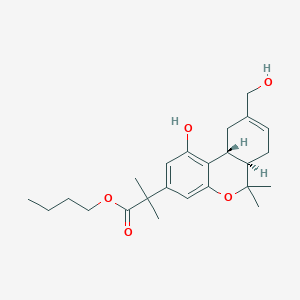
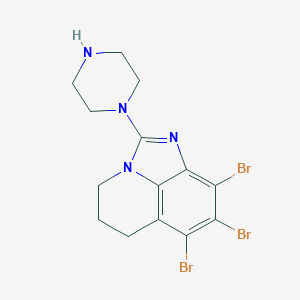

![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)
![N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B10836482.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)
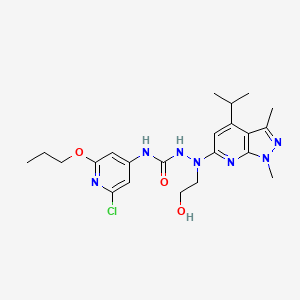

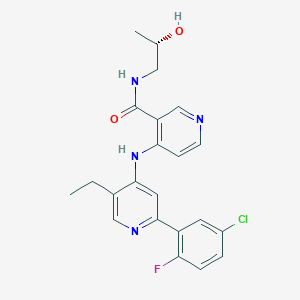
![3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10836516.png)
![(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid](/img/structure/B10836517.png)
